molecular formula C18H28NaO5S B3298309 Sodium 4-(dodecanoyloxy)benzenesulfonate CAS No. 89740-13-6

Sodium 4-(dodecanoyloxy)benzenesulfonate

Cat. No.: B3298309
CAS No.: 89740-13-6
M. Wt: 379.5 g/mol
InChI Key: RGWSQFFKLUGPRO-UHFFFAOYSA-N
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Description

Sodium 4-(dodecanoyloxy)benzenesulfonate is a surfactant widely used in various industrial applications. It is known for its effective bleaching and antimicrobial properties, making it a valuable component in cleaning and personal care products .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 4-(dodecanoyloxy)benzenesulfonate can be synthesized starting from dodecanoyl chloride and sodium 4-hydroxybenzene sulfonate. The reaction is carried out under alkaline conditions using a water-polar aprotic solvent system. The optimal solvent system, which includes acetone and water, yields about 82% of the product under mild reaction conditions (30°C, 1 hour, atmospheric pressure) .

Industrial Production Methods

In industrial settings, the synthesis of this compound involves similar reaction conditions but on a larger scale. The use of efficient solvent systems and controlled reaction parameters ensures high yield and purity of the final product .

Mechanism of Action

The mechanism of action of Sodium 4-(dodecanoyloxy)benzenesulfonate involves its surfactant properties, which allow it to reduce surface tension and disrupt microbial cell membranes. This leads to the breakdown of cell walls and eventual cell death . The compound targets various molecular pathways involved in microbial survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 4-(dodecanoyloxy)benzenesulfonate is unique due to its specific molecular structure, which provides effective bleaching and antimicrobial properties at low temperatures. This makes it particularly valuable in applications where mild conditions are required .

Properties

CAS No.

89740-13-6

Molecular Formula

C18H28NaO5S

Molecular Weight

379.5 g/mol

IUPAC Name

sodium;4-dodecanoyloxybenzenesulfonate

InChI

InChI=1S/C18H28O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-18(19)23-16-12-14-17(15-13-16)24(20,21)22;/h12-15H,2-11H2,1H3,(H,20,21,22);

InChI Key

RGWSQFFKLUGPRO-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)OC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCC(=O)OC1=CC=C(C=C1)S(=O)(=O)O.[Na]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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